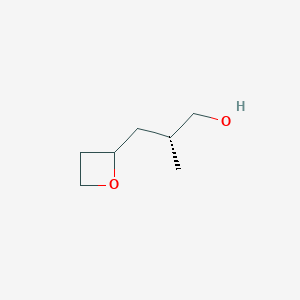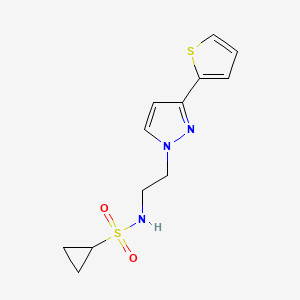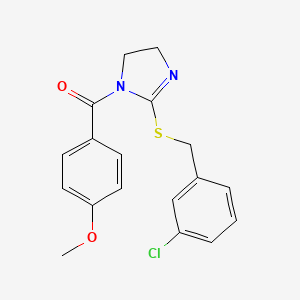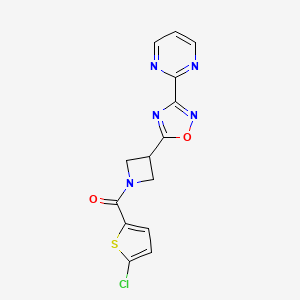
(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol, also known as MOP, is a chiral alcohol that has gained attention for its potential applications in the field of organic synthesis and medicinal chemistry. MOP is a versatile building block that can be used to synthesize various compounds with potential biological activity.
Mécanisme D'action
The mechanism of action of (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as enzymes and receptors. (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2, which are involved in various physiological processes. (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol has also been shown to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects, such as anti-inflammatory, antitumor, and antiviral activity. (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. Additionally, (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol has been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human cytomegalovirus.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol has several advantages for lab experiments, such as its high purity, stability, and versatility. (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol can be easily synthesized using different methods and can be used as a building block for the synthesis of various compounds with potential biological activity. However, (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol also has some limitations, such as its low solubility in water and its potential toxicity. Therefore, proper safety precautions should be taken when handling (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol in lab experiments.
Orientations Futures
There are several future directions for the research and development of (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol. One potential direction is the synthesis of novel compounds based on (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol that have enhanced biological activity and reduced toxicity. Another potential direction is the investigation of the mechanism of action of (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol and its derivatives, which could lead to the discovery of new targets for drug development. Additionally, the development of new synthetic methods for (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol and its derivatives could facilitate their use in medicinal chemistry and drug discovery.
Méthodes De Synthèse
(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol can be synthesized using different methods, such as the Sharpless asymmetric epoxidation of allylic alcohols, the Mitsunobu reaction, and the Grignard reaction. The Sharpless asymmetric epoxidation of allylic alcohols is a popular method for the synthesis of (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol, which involves the use of chiral catalysts to obtain enantioselective epoxidation of the allylic alcohol. The Mitsunobu reaction and the Grignard reaction are also effective methods for the synthesis of (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol.
Applications De Recherche Scientifique
(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol has been used as a building block for the synthesis of various compounds with potential biological activity, such as antitumor, antiviral, and antibacterial agents. For example, (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol has been used to synthesize a series of novel antitumor agents that showed promising activity against various cancer cell lines. (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol has also been used to synthesize potent antiviral agents that showed activity against herpes simplex virus and human cytomegalovirus. Additionally, (2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol has been used to synthesize antibacterial agents that showed activity against methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
(2R)-2-methyl-3-(oxetan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(5-8)4-7-2-3-9-7/h6-8H,2-5H2,1H3/t6-,7?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETUPWHESIHSAN-ULUSZKPHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-(oxetan-2-yl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-Chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2616561.png)
![8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2616563.png)


![N-({[3,3'-bithiophene]-5-yl}methyl)-3-phenylpropanamide](/img/structure/B2616570.png)
![2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2616572.png)

![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B2616577.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2616579.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2616581.png)
![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine](/img/structure/B2616582.png)
![3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2616583.png)